molecular formula C18H17NO4 B4807371 (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone

(5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B4807371
M. Wt: 311.3 g/mol
InChI Key: FVAKHQORQVKPPS-UHFFFAOYSA-N
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Description

(5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and material sciences. This compound, with its unique structure, offers a wide range of possibilities for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-3-methylbenzofuran with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids as catalysts.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related derivatives.

    Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives have been explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure contributes to the enhancement of material performance.

Mechanism of Action

The mechanism of action of (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be linked to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone
  • (5-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone
  • (5-Amino-3-methylbenzofuran-2-yl)(2,4-dimethoxyphenyl)methanone

Comparison: Compared to its similar compounds, (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone stands out due to its unique substitution pattern on the phenyl ring. The presence of two methoxy groups at the 3 and 4 positions enhances its electron-donating properties, potentially increasing its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(5-amino-3-methyl-1-benzofuran-2-yl)-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-10-13-9-12(19)5-7-14(13)23-18(10)17(20)11-4-6-15(21-2)16(8-11)22-3/h4-9H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAKHQORQVKPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone
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(5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone
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(5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone
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(5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone
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(5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone
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(5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone

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